KF21213 is a chemical compound known for its high selectivity and affinity for the adenosine A2A receptors, which are significant in various physiological processes and potential therapeutic applications. This compound has garnered attention in the fields of neuroscience and pharmacology due to its implications in studying central nervous system disorders.
The primary literature detailing KF21213 includes studies on its binding affinity and selectivity towards adenosine receptors, particularly in the context of positron emission tomography (PET) imaging. Notable sources include peer-reviewed articles and patents that describe its synthesis, properties, and applications in medical research.
The synthesis of KF21213 involves several key steps that utilize advanced organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:
The synthesis process is optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The specific methodologies can vary based on the desired isotopic labeling or modifications needed for research purposes.
KF21213's molecular structure is characterized by a complex arrangement of aromatic rings and functional groups that confer its specificity to adenosine A2A receptors. The precise structure includes:
The molecular formula of KF21213 can be represented as , reflecting its composition of carbon, hydrogen, and nitrogen atoms. Detailed structural data can be obtained from crystallography studies or computational modeling.
KF21213 undergoes several chemical reactions during its synthesis and potential metabolic pathways:
Each reaction step is carefully controlled to optimize yield and minimize by-products. Analytical techniques such as mass spectrometry (MS) and infrared spectroscopy (IR) are employed to monitor reaction progress and product formation.
KF21213 exerts its pharmacological effects primarily through selective binding to adenosine A2A receptors located in the central nervous system. The mechanism involves:
Research indicates that the binding of KF21213 results in significant changes in receptor conformation, which may have therapeutic implications in conditions like Parkinson's disease .
Relevant data from studies indicate that KF21213 maintains a favorable pharmacokinetic profile suitable for further development .
KF21213 has significant applications in scientific research, particularly in:
KF21213 (9-chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) represents a significant advancement in adenosine receptor (AR) pharmacology. As a selective A2A/A1 receptor antagonist, it modulates dopaminergic and glutamatergic signaling pathways implicated in Parkinson’s disease, neuroprotection, and cognitive function. Unlike first-generation AR ligands, KF21213’s triazoloquinazoline backbone enables unique interactions with receptor allosteric sites, demonstrating 83% inhibition of A2A receptors at 10μM concentrations in striatal models [2]. Its development emerged from efforts to create compounds targeting non-dopaminergic pathways, offering novel therapeutic mechanisms distinct from L-DOPA-based strategies. Current applications span motor function restoration, neuroprotection in ischemia models, and potential cognitive enhancement, positioning KF21213 as a versatile neuropharmacological probe.
Critical knowledge gaps hinder KF21213’s translational potential: First, receptor polypharmacy mechanisms remain poorly characterized—while known as a dual A1/A2A antagonist, its interactions with A2B and A3 subtypes at therapeutic concentrations are unreported [1]. Second, there is a lack of comprehensive binding kinetics data across species homologs, creating uncertainty in cross-species neurobehavioral correlations [1] [2]. Third, glial interactions are underexplored; KF21213’s effects on astrocytic adenosine uptake and microglial reactivity during neuroinflammation require systematic analysis. Finally, the compound’s influence on synaptic plasticity lacks quantification, particularly regarding long-term potentiation in cortico-striatal pathways under pathological conditions [2]. These gaps persist despite KF21213’s 20+ year research history, underscoring the need for targeted mechanistic studies.
This analysis aims to:
KF21213 challenges the "one receptor-one target" dogma by demonstrating how balanced A1/A2A antagonism achieves functional selectivity—enhancing dopamine transmission without inducing dyskinesia in primate models [2]. Its ability to separate neuroprotective (A1-mediated) and motor-enhancing (A2A-mediated) effects provides a template for next-generation AR modulators. Furthermore, KF21213’s triazoloquinazoline scaffold serves as a chemical platform for developing biased ligands targeting adenosine receptor dimers, offering pathways to dissect neuromodulatory networks [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1